![molecular formula C14H17NO4 B4065383 4-[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]-4-oxobutanoic acid](/img/structure/B4065383.png)
4-[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]-4-oxobutanoic acid
Overview
Description
4-[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]-4-oxobutanoic acid, also known as DIBOA-Glc, is a naturally occurring compound found in various plants. It has been studied extensively for its potential applications in scientific research due to its unique chemical properties.
Scientific Research Applications
Molecular Structure and Spectroscopy
The study of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid and its structure through infrared (IR), nuclear magnetic resonance (NMR), and X-ray diffraction highlights the importance of such compounds in understanding molecular vibrations, electronic configurations, and structural stability. Spectroscopic analysis provides insights into the molecule's hyperpolarizability, which is indicative of nonlinear optical properties, and the molecular electrostatic potential, crucial for predicting interaction sites within biological systems (Rahul Raju et al., 2015).
Synthesis and Characterization
Synthetic methodologies for compounds like 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid are fundamental for producing these molecules with high purity. Such processes involve ring-opening reactions, followed by detailed characterization using FT-IR, NMR, and UV-Vis spectroscopy, combined with thermal analysis. These steps are essential for confirming the molecular structure and understanding the physicochemical properties of the compound (P. Nayak et al., 2014).
Nonlinear Optical Properties
The development and analysis of compounds with potential as nonlinear optical materials are significant for applications in photonics and telecommunication. Studies involving molecular docking, vibrational spectroscopy, and electronic structure analysis of butanoic acid derivatives emphasize their role in enhancing optical materials' design and functionality. Such research paves the way for novel applications in optical switching, modulation, and information processing technologies (K. Vanasundari et al., 2018).
Biological Interactions and Applications
Exploring the interactions between specific chemical compounds and biological targets is crucial for drug discovery and development. Auto-dock studies and the analysis of noncovalent interactions provide a foundation for understanding how such compounds may inhibit or modulate biological pathways, offering insights into their pharmacological importance. This knowledge is instrumental in designing new therapeutic agents targeting diseases at the molecular level (K. Vanasundari et al., 2018).
properties
IUPAC Name |
4-(3,4-dihydro-1H-isochromen-1-ylmethylamino)-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-13(5-6-14(17)18)15-9-12-11-4-2-1-3-10(11)7-8-19-12/h1-4,12H,5-9H2,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTMEKPUZDMWPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)CNC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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